molecular formula C9H7BrS B8644512 3-Bromo-7-methyl-1-benzothiophene

3-Bromo-7-methyl-1-benzothiophene

Cat. No. B8644512
M. Wt: 227.12 g/mol
InChI Key: WSKGQXRNQKWKFZ-UHFFFAOYSA-N
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Patent
US04737516

Procedure details

25 g of 7-methylbenzo[b]thiophene are dissolved in chloroform and 27 g of bromine added at room temperature with stirring. After one hour the mixture is poured onto water and the organic phase separated, washed, dried and concentrated under vacuum. The title compound (contaminated with ca. 10% of 4-bromo-7-methylbenzo[b]thiophene) is obtained as an oil following vacuum distillation at 92°-98°/2.6 mbar.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
27 g
Type
reactant
Reaction Step Two
Yield
10%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:7]2[S:8][CH:9]=[CH:10][C:6]=2[CH:5]=[CH:4][CH:3]=1.[Br:11]Br>C(Cl)(Cl)Cl>[Br:11][C:10]1[C:6]2[CH:5]=[CH:4][CH:3]=[C:2]([CH3:1])[C:7]=2[S:8][CH:9]=1

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
CC1=CC=CC2=C1SC=C2
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
27 g
Type
reactant
Smiles
BrBr

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After one hour the mixture is poured onto water
Duration
1 h
CUSTOM
Type
CUSTOM
Details
the organic phase separated
WASH
Type
WASH
Details
washed
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum

Outcomes

Product
Name
Type
product
Smiles
BrC=1C2=C(SC1)C(=CC=C2)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 10%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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